molecular formula C8H15ClF3N B2957521 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride CAS No. 2470440-34-5

3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride

Cat. No. B2957521
CAS RN: 2470440-34-5
M. Wt: 217.66
InChI Key: QBDIUWNPZDHIBD-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2470440-34-5 . It has a molecular weight of 217.66 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F3N.ClH/c1-6(2)3-4-7(12,5-6)8(9,10)11;/h3-5,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Comprehensive Analysis of EN300-27102471 Applications

EN300-27102471: , also known as 3,3-Dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride, is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Drug Development

EN300-27102471: serves as a potential building block in the synthesis of pharmaceuticals. Its structure could be utilized to create novel compounds with biological activity, particularly due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability of drugs .

Material Science

In material science, this compound’s unique chemical properties could be explored for the development of new materials. For instance, its incorporation into polymers may result in materials with improved resistance to degradation or altered electrical properties .

Analytical Chemistry

As a standard in analytical chemistry, EN300-27102471 can be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis .

Chemical Synthesis

This compound can act as an intermediate in organic synthesis. Its cyclopentanamine core can be functionalized further to produce a wide range of derivatives, which can be applied in various chemical reactions .

Biological Research

The trifluoromethyl group in EN300-27102471 is of particular interest in biological research. Compounds containing this group can be used to study enzyme interactions, as they often mimic the natural substrates of enzymes .

Chromatography

In chromatography, EN300-27102471 could be used as a reference compound to help identify and quantify similar compounds within a mixture, aiding in the separation of complex mixtures into their individual components .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N.ClH/c1-6(2)3-4-7(12,5-6)8(9,10)11;/h3-5,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDIUWNPZDHIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C(F)(F)F)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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